molecular formula C5H9NO3 B1443512 2-(3-Hydroxyazetidin-1-yl)acetic acid CAS No. 1341517-51-8

2-(3-Hydroxyazetidin-1-yl)acetic acid

Cat. No. B1443512
M. Wt: 131.13 g/mol
InChI Key: OEEIAGDJEQSNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxyazetidin-1-yl)acetic acid is a chemical compound with potential applications in scientific research. It is also known as a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .


Molecular Structure Analysis

The molecular formula of 2-(3-Hydroxyazetidin-1-yl)acetic acid is C5H9NO3, and it has a molecular weight of 131.13 . The InChI code is provided for the related compound, 2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid , but not for the compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • The electrochemical hydroxylation of 1,3-oxazolidin-2-one derivatives has been explored, leading to the development of improved synthesis methods for related compounds. These methods involve reactions with acetic acid and acetic anhydride, showcasing the versatility of 3-hydroxyazetidinyl and related structures in synthetic chemistry (Tavernier, Damme, Ricquier, & Anteunis, 2010).
  • Synthesis of esters of 2-(1,2,4-triazoles-3-iltio)acetic acids has shown that these compounds exhibit a range of biological activities, including analgesic, neuroleptic, and anti-inflammatory properties. This research underscores the potential of 2-(3-Hydroxyazetidin-1-yl)acetic acid derivatives in the development of new pharmaceuticals (Salionov, 2015).

Biological Activity and Pharmaceutical Applications

  • The study of p-hydroxycinnamic acid derivatives and their binding interactions with bovine serum albumin (BSA) offers insights into the pharmacokinetic properties of these compounds, which are crucial for drug design and development (Meng, Zhu, Zhao, Yu, & Lin, 2012).
  • Research into 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives has demonstrated significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds in treating inflammation and pain (Hunashal, Ronad, Maddi, Satyanarayana, & Kamadod, 2014).

Conformational Analysis and Drug Design

  • The synthesis and conformational analysis of homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) provide valuable information for the construction of beta-pseudopeptide foldamers. These molecules are potential candidates for biological applications due to their ability to fold into helical structures in aqueous solutions, which is relevant for interacting with biological targets (Luppi, Galeazzi, Garavelli, Formaggio, & Tomasini, 2004).

properties

IUPAC Name

2-(3-hydroxyazetidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-4-1-6(2-4)3-5(8)9/h4,7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEIAGDJEQSNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxyazetidin-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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